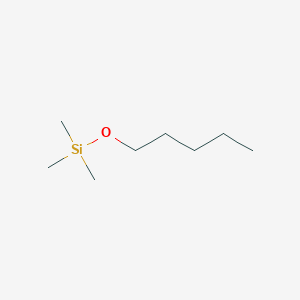
Silane, trimethyl(pentyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl(pentyloxy)- is a useful research compound. Its molecular formula is C8H20OSi and its molecular weight is 160.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, trimethyl(pentyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, trimethyl(pentyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C11H26O3Si
- Molecular Weight : 234.42 g/mol
- Structure : The compound consists of a silicon atom bonded to three methyl groups and one pentyloxy group, which contributes to its unique properties.
Organic Synthesis
Silane, trimethyl(pentyloxy)- is utilized as a reagent in organic synthesis, particularly in hydrosilylation reactions. These reactions involve the addition of silicon to unsaturated compounds, facilitating the formation of siloxanes and silanols.
Key Reactions :
- Hydrosilylation : The compound acts as a hydride donor, enhancing the reactivity of alkenes and alkynes.
- Silylation : It serves as a silylating agent in the modification of alcohols and amines, improving their stability and reactivity.
Material Science
In material science, silane compounds are critical for enhancing adhesion properties in coatings and adhesives. They improve the bonding between organic materials and inorganic surfaces.
Applications :
- Coatings : Used in the formulation of protective coatings that exhibit enhanced durability and resistance to environmental factors.
- Adhesives : Incorporated into adhesive formulations to improve adhesion to substrates like glass, metals, and plastics.
Biomedical Applications
Research indicates that silane compounds can be employed in biomedical applications, particularly in drug delivery systems and surface modifications for implants.
Case Studies :
- Drug Delivery : Silane-modified nanoparticles have shown promise in targeted drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents.
- Surface Modification : Silanes are used to modify the surfaces of medical devices to enhance biocompatibility and reduce thrombogenicity.
Table 1: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Synthesis | Hydrosilylation | Formation of siloxanes and silanols |
| Material Science | Coatings | Enhanced durability and resistance |
| Adhesives | Improved adhesion properties | |
| Biomedical | Drug Delivery | Targeted delivery with biocompatible carriers |
| Surface Modification | Enhanced compatibility with biological tissues |
Case Study 1: Hydrosilylation Reactions
A study demonstrated that silane, trimethyl(pentyloxy)- effectively catalyzes hydrosilylation reactions with various alkenes. The resulting siloxanes exhibited improved thermal stability compared to traditional siloxanes synthesized without this compound.
Case Study 2: Medical Device Coatings
Research on silane-modified coatings for medical implants showed that these coatings significantly reduced bacterial adhesion compared to unmodified surfaces. This reduction in adhesion is crucial for preventing infections associated with implants.
Propiedades
Número CAS |
14629-45-9 |
|---|---|
Fórmula molecular |
C8H20OSi |
Peso molecular |
160.33 g/mol |
Nombre IUPAC |
trimethyl(pentoxy)silane |
InChI |
InChI=1S/C8H20OSi/c1-5-6-7-8-9-10(2,3)4/h5-8H2,1-4H3 |
Clave InChI |
UABFFWVEXACZGD-UHFFFAOYSA-N |
SMILES |
CCCCCO[Si](C)(C)C |
SMILES canónico |
CCCCCO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















